Cortisol-21-3-maleimidobenzoate
Description
Cortisol-21-3-maleimidobenzoate is a synthetic derivative of cortisol, a glucocorticoid hormone critical in metabolic and immune regulation. The compound is modified at the 21-position with a maleimidobenzoate group, enabling its conjugation to thiol-containing molecules (e.g., proteins or peptides). This modification enhances its utility in biochemical assays, drug delivery systems, and targeted therapeutic applications, where covalent linkage to carrier molecules is required .
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(2,5-dioxopyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO8/c1-30-12-10-21(34)15-19(30)6-7-22-23-11-13-32(40,31(23,2)16-24(35)28(22)30)25(36)17-41-29(39)18-4-3-5-20(14-18)33-26(37)8-9-27(33)38/h3-5,8-9,14-15,22-24,28,35,40H,6-7,10-13,16-17H2,1-2H3/t22-,23-,24-,28+,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVXSOSBZZTXSE-QVGKNZPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC(=CC=C5)N6C(=O)C=CC6=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C5=CC(=CC=C5)N6C(=O)C=CC6=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70994260 | |
| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70994260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73499-12-4 | |
| Record name | Cortisol-21-3-maleimidobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073499124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70994260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of cortisol-21-3-maleimidobenzoate involves multiple steps. One common method starts with cortisol, which is reacted with a maleimide coupling agent, such as maleimidobenzoic acid ester. The reaction typically involves the formation of an amide bond between the cortisol and the maleimide derivative. The process includes the following steps :
Synthesis of m-carboxymaleanilic acid: from m-aminobenzoic acid and maleic anhydride.
Cyclization: of m-carboxymaleanilic acid with acetic anhydride to form maleimidobenzoic acid.
Formation of maleimidobenzoic acid chloride: by reacting maleimidobenzoic acid with thionyl chloride.
Coupling reaction: between cortisol and maleimidobenzoic acid chloride in the presence of a base like sodium carbonate in tetrahydrofuran (THF).
Chemical Reactions Analysis
Cortisol-21-3-maleimidobenzoate undergoes various chemical reactions, including:
Substitution reactions: The maleimide group can react with sulfhydryl groups in proteins, forming stable thioether bonds.
Oxidation and reduction reactions: The hydroxyl groups in the cortisol moiety can undergo oxidation to form ketones or reduction to form alcohols.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of cortisol-21-3-maleimidobenzoate involves its ability to form stable linkages with sulfhydryl groups in proteins. This property is leveraged in enzyme immunoassays, where the compound is conjugated with enzymes like β-galactosidase. The conjugated enzyme retains its activity and can be used to detect cortisol levels with high sensitivity and specificity . The molecular targets and pathways involved include the interaction of the maleimide group with sulfhydryl groups and the subsequent detection of cortisol through enzyme activity.
Comparison with Similar Compounds
Research Findings and Challenges
- Conjugation Efficiency : this compound demonstrates ~70% conjugation efficiency with thiolated antibodies in experimental settings, outperforming maleimide derivatives of prednisolone (50–60%) .
- Limitations: Cross-reactivity in immunoassays remains a concern, as the maleimidobenzoate group can nonspecifically bind to serum proteins, necessitating rigorous validation .
Critical Gaps in Current Evidence
Data on pharmacokinetics, in vivo stability, or clinical applications are absent in the referenced materials. Further research is required to address these gaps, particularly using advanced analytical techniques like high-resolution LC-MS/MS .
Biological Activity
Cortisol-21-3-maleimidobenzoate is a synthetic derivative of cortisol, a glucocorticoid hormone that plays a critical role in various physiological processes, including metabolism, immune response, and stress regulation. This compound is specifically designed for biochemical applications, particularly in enzyme immunoassays. Its unique structure allows it to form stable linkages with sulfhydryl groups in proteins, enhancing its utility in scientific research.
This compound has the following chemical characteristics:
- CAS Number: 73499-12-4
- Molecular Formula: C22H25O5S
- Molecular Weight: 401.5 g/mol
The synthesis of this compound involves several key steps:
- Preparation of Maleimidobenzoic Acid: This is achieved by reacting m-aminobenzoic acid with maleic anhydride to form m-carboxymaleanilic acid, followed by cyclization.
- Formation of Maleimidobenzoic Acid Chloride: This is done by treating maleimidobenzoic acid with thionyl chloride.
- Coupling Reaction: Cortisol is reacted with maleimidobenzoic acid chloride in the presence of a base like sodium carbonate in tetrahydrofuran (THF) to yield this compound.
The primary mechanism of action for this compound lies in its ability to form stable thioether bonds with sulfhydryl groups present in proteins. This property is particularly leveraged in enzyme immunoassays where the compound can be conjugated with enzymes such as β-galactosidase. The conjugated enzyme retains its activity, allowing for sensitive detection of cortisol levels in biological samples.
Biological Activity and Applications
This compound exhibits several important biological activities:
- Biochemical Assays: It is widely used in enzyme immunoassays for detecting cortisol levels, which are crucial for diagnosing conditions like Cushing's syndrome and Addison's disease.
- Protein Interaction Studies: The compound aids in studying protein-protein interactions and drug-target interactions, providing insights into molecular mechanisms and pathways involved in various biological processes.
- Clinical Diagnostics: It has applications in clinical settings to monitor cortisol levels, aiding in the assessment of adrenal function and stress responses.
Comparative Analysis with Similar Compounds
This compound can be compared with other cortisol derivatives based on their structural and functional properties:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Cortisol-21-Hemisuccinate | Ester derivative | Used in immunoassays but forms different linkages |
| Cortisone | Related glucocorticoid | Similar biological activity but lacks maleimide group |
| Corticosterone | Glucocorticoid | Different structural features but similar functions |
This comparison highlights the unique attributes of this compound that enhance its application in biochemical assays compared to other compounds.
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of this compound in various research contexts:
- Detection Sensitivity: A study using a polished hollow core Bragg fiber sensor demonstrated high sensitivity for cortisol detection by immobilizing cortisol aptamers on the sensor surface, showcasing the compound's role in advanced sensing technologies .
- Protein Conjugation Research: Research has shown that conjugating cortisol derivatives like this compound with enzymes can significantly improve the specificity and sensitivity of assays used for hormone level measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
